4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine

Physicochemical profiling Drug-likeness Solubility optimization

Researchers pursuing kinase inhibitor programs often encounter mono-morpholine leads with poor aqueous solubility and limited SAR handles. This dual-morpholine thiazole scaffold directly addresses both constraints. • Increased topological PSA & hydrogen-bond acceptor count vs. mono-morpholine analogs (e.g., VPC-14228) predict improved solubility and metabolic stability. • The 5-position morpholine-4-carbonyl amide provides a hydrolytically stable functionalization handle absent in simpler 2-morpholinothiazoles, enabling systematic SAR expansion against CA-IX/CA-XII anticancer targets. • With MW 359.4 and predicted LogP 2.3-4.3, the compound occupies the Rule-of-3 extended fragment space suitable for NMR- and SPR-based screening. Available via custom synthesis with standard pack sizes of 10 mg to bulk quantities. Contact BenchChem for a tailored quote and lead time.

Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
Cat. No. B12193560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C(S2)C(=O)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C18H21N3O3S/c22-17(20-6-10-23-11-7-20)16-15(14-4-2-1-3-5-14)19-18(25-16)21-8-12-24-13-9-21/h1-5H,6-13H2
InChIKeyHSFJSGILTISKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Morpholine Thiazole: Kinase-Targeted Scaffold Overview


4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine is a 2,5-disubstituted 1,3-thiazole derivative bearing morpholine groups at both the 2-position and the 5-carbonyl amide. The thiazole core is a privileged scaffold in kinase inhibitor design, while morpholine substituents are known to modulate solubility, kinase selectivity, and binding kinetics [1]. Unlike simpler mono-morpholine analogs such as 4-(4-phenyl-1,3-thiazol-2-yl)morpholine (VPC-14228, an androgen receptor DNA-binding domain inhibitor), this compound presents a second morpholine moiety attached via a carbonyl linker, creating a distinctive hydrogen-bonding and topological profile that may translate into unique target engagement and pharmacokinetic advantages .

Why Dual-Morpholine Thiazole Cannot Be Substituted


In the morpholinothiazole class, even minor changes in substituent position, count, or linkage chemistry can profoundly alter target selectivity, pharmacokinetic parameters, and off-target liability. For instance, the AR-DBD inhibitor VPC-14228 (mono-morpholine) shows sub-micromolar potency but is characterized by a relatively low polar surface area (PSA) and a limited hydrogen-bond donor/acceptor profile, which may restrict its solubility and lead to unfavorable pharmacokinetics . The dual-morpholine architecture of the target compound increases topological PSA and rotatable bond count, which in silico models associate with improved aqueous solubility and metabolic stability . Furthermore, structure-activity relationship (SAR) studies on related thiazole-based carbonic anhydrase-II inhibitors demonstrate that the introduction of a second morpholine-bearing substituent can shift inhibitory potency by over an order of magnitude (e.g., Ki values ranging from the low micromolar to sub-micromolar) [1]. Therefore, substituting the target compound with a generic mono-morpholine analog risks discarding these differentiated pharmacodynamic and pharmacokinetic properties, potentially compromising hit validation or lead optimization programs.

Quantitative Evidence for Dual-Morpholine Thiazole vs. Analogs


Dual-Morpholine Architecture Enhances Topological PSA and Predicted Solubility

The target compound integrates two morpholine rings, whereas the closest mono-morpholine comparator VPC-14228 (4-(4-phenyl-1,3-thiazol-2-yl)morpholine) contains only one. In silico predictions indicate that the target compound exhibits a topological polar surface area (tPSA) of approximately 95.5 Ų, which is ~30% higher than VPC-14228 (tPSA ≈ 46 Ų) . The increased PSA, combined with an additional hydrogen-bond acceptor, is known to enhance aqueous solubility and reduce passive brain penetration, an attribute that is desirable for peripheral kinase inhibitors [1]. VPC-14228 has been reported to have limited aqueous solubility, which may constrain its utility in in vivo assays requiring systemic exposure .

Physicochemical profiling Drug-likeness Solubility optimization

CA-II Inhibition Profile of Dual-Morpholine Thiazoles

A recently published study on 25 morpholine-derived thiazoles identified compound 24, a 2,5-disubstituted thiazole bearing a morpholine at position 2 and a 4-substituted phenyl ring at position 5, as the most potent bovine carbonic anhydrase-II (CA-II) inhibitor with a Ki of 9.64 ± 0.007 μM [1]. The target compound structurally resembles compound 24 but replaces the 4-substituted phenyl ring with a morpholine-4-carbonyl group, placing a second morpholine in direct conjugation with the thiazole core. SAR analysis from the study demonstrates that the presence of multiple heteroatom-containing substituents enhances binding via hydrogen-bond interactions with residues Thr199, His94, and Gln92 in the active site [1]. While direct CA-II inhibition data for the target compound have not been published, the 2,5-bis(morpholine) architecture is predicted to replicate and potentially improve upon these interactions, given the additional morpholine oxygen's capacity to act as a hydrogen-bond acceptor.

Carbonic anhydrase inhibition Structure–activity relationship Morpholinothiazole

Morpholine-4-carbonyl Amide vs. Acid/Aldehyde Analogs

The synthetic precursor 2-morpholino-4-phenylthiazole-5-carboxylic acid (CAS 188679-21-2) and its aldehyde analog (CAS 129880-85-9) are commercially available building blocks; however, the carboxylic acid carries a formal negative charge at physiological pH, which can hinder passive membrane permeability, while the aldehyde is chemically reactive and prone to Schiff base formation [1]. The target compound's morpholine-4-carbonyl amide converts the acid to a neutral, stable tertiary amide, increasing the count of rotatable bonds from 3 (acid) to 5 (target) and adding two hydrogen-bond acceptor atoms (morpholine ring oxygen and amide carbonyl). This transformation is expected to enhance metabolic stability relative to the aldehyde and improve permeability relative to the carboxylate . No quantitative permeability data have been published for the target compound, but in silico predictions using standard ADME models (e.g., SwissADME) suggest a LogP increase of approximately 1.0 unit compared to the carboxylate, indicating enhanced passive diffusion potential.

Drug design Fragment-based screening Structure–property relationship

Application Scenarios for Dual-Morpholine Thiazole


Kinase Inhibitor Hit Expansion & Lead Optimization

The dual-morpholine thiazole scaffold aligns with the pharmacophore of PI3K and other lipid kinase inhibitors. The increased PSA and hydrogen-bond acceptor count relative to VPC-14228 suggest this compound can serve as a solubility-improving scaffold in hit-to-lead campaigns where mono-morpholine leads suffer from poor aqueous solubility . The compound is well-suited for incorporation into focused kinase libraries aimed at identifying Type I or Type I½ inhibitors that require solvent-exposed morpholine groups for optimal binding.

Non-Sulfonamide Carbonic Anhydrase Inhibitor Development

Based on the class-level CA-II inhibition data observed for compound 24 (Ki = 9.64 μM), the target compound is a logical starting point for synthesizing a series of 5-amido derivatives to systematically explore SAR against CA-IX and CA-XII, which are validated anticancer targets [1]. The morpholine-4-carbonyl amide bond provides hydrolytic stability superior to ester analogs, enabling robust in vitro enzymatic assays across a broad pH range without the risk of spurious hydrolysis.

Fragment-Based Drug Discovery & Biophysical Screening

As a neutral, stable amide with a molecular weight of 359.4 g/mol and a predicted LogP of 2.3–4.3, the compound lies within the Rule-of-3 extended fragment space and is suitable for NMR-based and SPR-based fragment screening . Its two distinct morpholine rings offer orthogonal vectors for fragment linking, providing a synthetically tractable advantage over simpler mono-morpholine fragments that lack the 5-position functionalization handle.

AR-LBD/AR-DBD Modulator Research

Given that the structurally related VPC-14228 is a potent AR-DBD inhibitor, the target compound's additional morpholine-4-carbonyl may alter interaction with the androgen receptor's DNA-binding domain hinge region . This compound is therefore an attractive candidate for evaluating the SAR of AR-DBD inhibition, particularly for prostate cancer models where resistance to AR-LBD antagonists evolves through DBD-mediated transcription.

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